Tetrakis(acetonitrile)copper trifluoromethanesulfonate
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Overview
Description
Tetrakis(acetonitrile)copper trifluoromethanesulfonate is a coordination compound with the chemical formula Cu(NCCH3)4·CF3SO3. It is a deep blue solid that is soluble in water and non-polar solvents like chloroform and acetonitrile . This compound is widely used as a catalyst in organic synthesis, particularly in oxidation reactions and cycloaddition reactions .
Preparation Methods
Tetrakis(acetonitrile)copper trifluoromethanesulfonate can be synthesized by reacting copper(I) trifluoromethanesulfonate with acetonitrile. The reaction is typically carried out at room temperature, and the product is purified by filtration and crystallization . An efficient one-pot green synthesis method has also been developed, which uses water as a solvent and minimizes the use of toxic organic reagents .
Chemical Reactions Analysis
Tetrakis(acetonitrile)copper trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst for the oxidation of alcohols to aldehydes and ketones under aerobic conditions.
Cycloaddition: It is used in cycloaddition reactions, which are important in the synthesis of complex organic molecules.
Substitution: It can participate in substitution reactions where the acetonitrile ligands are replaced by other ligands.
Common reagents used in these reactions include oxygen for oxidation reactions and various organic substrates for cycloaddition and substitution reactions. The major products formed depend on the specific reaction and substrates used.
Scientific Research Applications
Tetrakis(acetonitrile)copper trifluoromethanesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tetrakis(acetonitrile)copper trifluoromethanesulfonate exerts its effects involves its ability to act as a catalyst. In oxidation reactions, it facilitates the transfer of oxygen to the substrate, leading to the formation of aldehydes and ketones . In biological systems, it enhances the penetration and accumulation of chemotherapy drugs in tumor tissues, effectively killing cancer cells .
Comparison with Similar Compounds
Tetrakis(acetonitrile)copper trifluoromethanesulfonate is unique due to its specific combination of copper and trifluoromethanesulfonate with acetonitrile ligands. Similar compounds include:
Tetrakis(acetonitrile)copper tetrafluoroborate: Another copper complex with similar catalytic properties.
Tetrakis(acetonitrile)copper hexafluorophosphate: Used in similar catalytic applications.
Copper(I) trifluoromethanesulfonate toluene complex: Another copper complex used in organic synthesis.
These compounds share similar catalytic properties but differ in their specific ligands and counterions, which can affect their reactivity and solubility.
Properties
IUPAC Name |
acetonitrile;copper(1+);trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.CHF3O3S.Cu/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBZSXGFNYRDMS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12CuF3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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